3'-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
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Overview
Description
3’-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a spiro[indole-thiazolidine] core structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione likely involves multiple steps, including the formation of the spiro[indole-thiazolidine] core and subsequent functionalization. Typical synthetic routes might include:
Formation of the Indole Core: This could be achieved through Fischer indole synthesis or other indole-forming reactions.
Spirocyclization: The indole core could then undergo spirocyclization with a thiazolidine precursor.
Functionalization: Introduction of the 4-ethylphenyl and 2-fluorophenyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole or thiazolidine moieties.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various substituted indole or thiazolidine derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
Compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly in the areas of anti-inflammatory, anti-cancer, and anti-microbial agents.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The piperazine and indole groups could interact with various molecular targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-thiazolidine] Derivatives: Other compounds with similar core structures.
Piperazine Derivatives: Compounds featuring the piperazine moiety.
Fluorophenyl Compounds: Molecules containing the 2-fluorophenyl group.
Uniqueness
The unique combination of the spiro[indole-thiazolidine] core with the 4-ethylphenyl and 2-fluorophenyl substituents might confer specific biological activities or chemical properties not found in other compounds.
Properties
Molecular Formula |
C29H29FN4O2S |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C29H29FN4O2S/c1-2-21-11-13-22(14-12-21)34-27(35)19-37-29(34)23-7-3-5-9-25(23)33(28(29)36)20-31-15-17-32(18-16-31)26-10-6-4-8-24(26)30/h3-14H,2,15-20H2,1H3 |
InChI Key |
HAOSIXDSUUGMSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=CC=C6F |
Origin of Product |
United States |
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